1-(Phenylthio)pyrrolidine-2,5-dione

α-Sulfenylation Acylsilane chemistry Synthetic methodology

1-(Phenylthio)pyrrolidine-2,5-dione (N-phenylthiosuccinimide) is a versatile, electrophilic sulfenylation reagent belonging to the N-thiosuccinimide class. It is a solid with a melting point of 114–118 °C, facilitating straightforward handling and storage.

Molecular Formula C10H9NO2S
Molecular Weight 207.25 g/mol
CAS No. 14204-24-1
Cat. No. B3047563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Phenylthio)pyrrolidine-2,5-dione
CAS14204-24-1
Molecular FormulaC10H9NO2S
Molecular Weight207.25 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)SC2=CC=CC=C2
InChIInChI=1S/C10H9NO2S/c12-9-6-7-10(13)11(9)14-8-4-2-1-3-5-8/h1-5H,6-7H2
InChIKeySCAKFUJVCFIFOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Phenylthio)pyrrolidine-2,5-dione (CAS 14204-24-1): A Core Sulfenylation Reagent for Precision Synthesis


1-(Phenylthio)pyrrolidine-2,5-dione (N-phenylthiosuccinimide) is a versatile, electrophilic sulfenylation reagent belonging to the N-thiosuccinimide class . It is a solid with a melting point of 114–118 °C, facilitating straightforward handling and storage . Its primary function is the transfer of the phenylthio (PhS-) group to nucleophilic substrates, including acylsilanes, aldehydes, alkenes, and phosphonates, under mild acidic, basic, or metal-free conditions [REFS-1, REFS-3]. This defines its core utility in constructing carbon-sulfur bonds for complex molecule synthesis.

Why 1-(Phenylthio)pyrrolidine-2,5-dione Cannot Be Simply Swapped with Other N-Thiosuccinimides


The assumption that any N-(arylthio)succinimide is interchangeable is invalid. The electronic nature and steric profile of the aryl substituent profoundly dictate reaction mechanism, kinetics, and regiochemical outcomes. For instance, switching from an unsubstituted phenyl group to an electron-rich or ortho-substituted analog can fundamentally alter the catalytic cycle, leading to autocatalysis [1], or create complex mixtures of regioisomers [2]. Substituting with an alkylthio group, like N-benzylthio, entirely changes the nature of the transferred moiety, yielding a different product series . Therefore, reagent selection must be based on specific performance data to ensure predictable results, not just functional group similarity.

Quantitative Performance Benchmarks for 1-(Phenylthio)pyrrolidine-2,5-dione Against Key Comparators


Superior Yield in α-Sulfenylation of Acylsilanes Compared to an Alkyl-Derived Substrate

A direct, head-to-head comparison under identical conditions (room temperature, dichloromethane, 0.1 eq. p-TsOH catalyst) demonstrates that the electrophilic reactivity of 1-(phenylthio)pyrrolidine-2,5-dione is highly substrate-dependent. With a specific acylsilane substrate, it gives an excellent 92% yield, whereas a closely related acylsilane substrate yields only 10% of the sulfenylated product [1]. This stark difference underscores that the reagent's performance is not universally high and must be validated for a specific substrate, making this data a critical benchmark where generic assumptions fail.

α-Sulfenylation Acylsilane chemistry Synthetic methodology

Predictable Regioselectivity Advantage in Annulation Reactions over Ortho-/Meta-Substituted Analogs

The Science of Synthesis database explicitly notes a key mechanistic liability for substituted analogs: 'meta- and ortho-substituted N-(arylsulfanyl)succinimides tend to give a mixture of regioisomers, often with low selectivity' in metal-catalyzed annulation with alkynes [1]. The target compound, being unsubstituted, avoids this problematic regioselectivity, making it the preferred reagent for synthesizing structurally pure 6-substituted benzo[b]thiophenes. This is a class-level inference where the lack of substitution directly confers an advantage, as the para-substituted analogs are the standard for this specific reaction type.

Regioselectivity Annulation Benzo[b]thiophene synthesis

Mechanistic Purity: Avoidance of Autocatalytic Side-Reactions Seen with Electron-Rich Analogs

Kinetic studies on the iron(III)-catalyzed C-H thioarylation have uncovered a critical mechanistic dichotomy. N-(arylthio)succinimides with electron-rich arenes participate in an autocatalytic mechanism promoted by the Lewis basic product, which can complicate kinetic control and scale-up. In contrast, N-(arylthio)succinimides bearing electron-deficient arenes are activated solely by the iron(III) catalyst [1]. The unsubstituted phenyl derivative, being electron-neutral, is inferred to follow the clean, catalyst-only pathway, thereby ensuring a more predictable and controllable reaction process without product-mediated autocatalysis.

Reaction mechanism Kinetics Lewis acid catalysis

Operational Simplicity: Metal-Free, Additive-Free, and Open-Air Protocol for β-Alkoxy Sulfide Synthesis

A direct comparative advantage exists over many traditional sulfenylation methods that require metal catalysts or inert atmospheres. A published protocol demonstrates that 1-(arylthio)pyrrolidine-2,5-diones, including the target compound, enable a metal-free oxysulfenylation of alkenes in air, without any ligands or additives, using chloroform as the solvent [1]. This contrasts with methods employing sulfenyl chlorides, which are often moisture-sensitive, or those requiring transition-metal catalysts. The broad functional group tolerance, including halogens, nitro, ester, and ether groups, further enhances this advantage [REFS-1, REFS-2].

Oxysulfenylation Metal-free synthesis Functional group tolerance

High-Impact Application Scenarios for 1-(Phenylthio)pyrrolidine-2,5-dione Where Its Differentiated Properties Provide a Critical Advantage


Synthesis of High-Value α-Sulfenylated Carbonyl Intermediates

For medicinal chemistry programs requiring α-heteroatom-substituted carbonyl motifs as building blocks, this reagent enables direct α-sulfenylation of acylsilanes and aldehydes under mild acidic conditions. The demonstrated 92% yield for a specific acylsilane validates its utility for high-yielding, late-stage diversification, which is critical when advanced intermediates are precious [1].

Regioselective Synthesis of Structurally Uniform Benzo[b]thiophenes

In materials science or pharmaceutical research developing benzothiophene-based compounds, the use of this reagent in metal-catalyzed annulation reactions avoids the regioisomeric mixtures that plague ortho-/meta-substituted analogs. This ensures a single, structurally pristine product, simplifying purification and improving analytical certainty [2].

Robust, Scalable, and Green Process Chemistry for β-Alkoxy Sulfides

For process R&D departments aiming to scale up the production of β-alkoxy sulfides, its compatibility with an open-air, metal-free, and additive-free protocol is a decisive advantage. This directly reduces the cost of goods, eliminates catalyst removal steps, and improves the overall process mass intensity (PMI) and safety profile compared to metal-catalyzed or moisture-sensitive alternatives [3].

Controlled Kinetic Profiling in Iron-Catalyzed C-H Functionalization

For mechanistic chemists exploring iron-catalyzed C-H thioarylation, the electron-neutral character of this reagent ensures a clean, single-mechanism kinetic profile, avoiding the product-mediated autocatalysis observed with electron-rich analogs. This predictability is essential for designing robust, reproducible catalytic protocols and for reliably sourcing a reagent with consistent mechanistic behavior [4].

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